molecular formula C15H11F6N5O B2746260 N'-[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-N'-methyl-3-(trifluoromethyl)benzohydrazide CAS No. 321526-23-2

N'-[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-N'-methyl-3-(trifluoromethyl)benzohydrazide

Cat. No.: B2746260
CAS No.: 321526-23-2
M. Wt: 391.277
InChI Key: HFQSCEBFGQSNAU-UHFFFAOYSA-N
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Description

The compound N'-[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-N'-methyl-3-(trifluoromethyl)benzohydrazide (CAS: 321538-15-2) is a pyrazole-based benzohydrazide derivative featuring dual trifluoromethyl (-CF₃) groups, a cyano (-CN) substituent, and methyl (-CH₃) moieties . Its structure combines a pyrazole ring (substituted at positions 4, 2, and 5) with a benzohydrazide group substituted at position 3 with another -CF₃ group. Such trifluoromethylated hydrazides are often explored for their enhanced metabolic stability and lipophilicity, which influence bioavailability and target engagement in medicinal chemistry .

Properties

IUPAC Name

N'-[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-N'-methyl-3-(trifluoromethyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F6N5O/c1-25-13(10(7-22)11(23-25)15(19,20)21)26(2)24-12(27)8-4-3-5-9(6-8)14(16,17)18/h3-6H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQSCEBFGQSNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#N)N(C)NC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F6N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N’-methyl-3-(trifluoromethyl)benzenecarbohydrazide typically involves multiple steps, including condensation, acylation, cyclization, and hydrolysis. For instance, one method involves the condensation of sodium cyanoacetate with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate, followed by acylation using trifluoroacetyl chloride, and cyclization in a mixed solvent of methanol and water .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing reaction conditions to improve yield and environmental friendliness. For example, using ethanol as a solvent and trifluoroacetyl chloride as an acylating reagent can significantly enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N’-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N’-methyl-3-(trifluoromethyl)benzenecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using atmospheric oxygen or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include potassium tert-butoxide for redox disproportionation, trifluoroacetyl chloride for acylation, and ethanol as a solvent .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 2,4-bis(2-cyano-1-trifluoromethylprop-2-enylidene)-1,3-dimethyl-1,3-diazetidine .

Scientific Research Applications

N’-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N’-methyl-3-(trifluoromethyl)benzenecarbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N’-methyl-3-(trifluoromethyl)benzenecarbohydrazide involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors. This interaction can lead to the modulation of biological pathways, making it useful in therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole-Based Derivatives with Trifluoromethyl Groups

N'-(2-Hydroxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)benzohydrazide
  • Core Structure: Benzohydrazide with a pyrazole analog (trifluoromethylphenylamino group).
  • Key Features : Incorporates a hydroxybenzylidene Schiff base, enhancing crystallinity and intermolecular interactions .
  • Comparison: Unlike the main compound, this derivative lacks a pyrazole ring but shares the trifluoromethylphenyl and benzohydrazide motifs.
1-(4-Fluorophenyl)-3-[4-[2-(2-hydroxyethyl)phenyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]urea (Compound 14)
  • Core Structure : Pyrazole-urea hybrid.
  • Key Features: Exhibits antimalarial activity (IC₅₀ = 184.1 nM against P.
  • Comparison : Replacing the benzohydrazide in the main compound with a urea linker improves antimalarial potency. The hydroxyethylphenyl substituent may enhance target specificity, suggesting that functional group choice critically impacts biological activity .

Benzohydrazide and Sulfonohydrazide Analogs

N'-Benzoyl-5-(([3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino)methyl)-4,5-dihydro-3-isoxazolecarbohydrazide
  • Core Structure : Isoxazolecarbohydrazide with pyridinyl and chloro substituents.
  • Key Features : Molecular weight = 441.79 g/mol; combines a chloro-trifluoromethylpyridinyl group with a benzoyl hydrazide .
  • Comparison: The pyridinyl and isoxazole groups may confer distinct electronic effects compared to the main compound’s pyrazole ring.
N-Allyl-4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide
  • Core Structure: Sulfonohydrazide with allyl and chloro substituents.
  • Key Features: Higher molecular weight (440.27 g/mol) due to sulfonohydrazide and dual chloro groups .
  • Comparison: Sulfonohydrazides generally exhibit stronger acidity than benzohydrazides, which may influence solubility and pharmacokinetics. The allyl group in this compound could offer synthetic versatility for further derivatization .

Prodrug and Metabolic Stability Comparisons

3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide
  • Core Structure : Isoxazolecarboxamide prodrug.
  • Key Features: Converts to an antiarthritic agent (2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide) in vivo .
  • Comparison : The main compound’s trifluoromethyl groups may similarly enhance metabolic stability, but its hydrazide linker could alter hydrolysis rates compared to ester-based prodrugs .

Data Table: Key Structural and Functional Attributes

Compound Name Core Structure Key Substituents Biological Activity/Properties Reference
N'-[4-Cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-N'-methyl-3-(trifluoromethyl)benzohydrazide Pyrazole + benzohydrazide 4-CN, 2-CH₃, 5-CF₃ (pyrazole); 3-CF₃ (benzohydrazide) Not reported in evidence
N'-(2-Hydroxybenzylidene)-2-((3-CF₃-phenyl)amino)benzohydrazide Benzohydrazide Hydroxybenzylidene, 3-CF₃-phenyl Crystal structure analyzed
1-(4-Fluorophenyl)-3-[4-(2-hydroxyethylphenyl)-2-methyl-5-CF₃-pyrazol-3-yl]urea Pyrazole + urea 4-Fluorophenyl, 2-hydroxyethylphenyl Antimalarial (IC₅₀ = 184.1 nM)
N'-Benzoyl-5-((3-chloro-5-CF₃-pyridinyl)methyl)-4,5-dihydroisoxazolecarbohydrazide Isoxazolecarbohydrazide 3-Cl, 5-CF₃-pyridinyl Molecular weight = 441.79 g/mol

Biological Activity

N'-[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-N'-methyl-3-(trifluoromethyl)benzohydrazide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, particularly its antibacterial and anticancer activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the chemical formula C15H11F6N5O and features a complex structure that includes a pyrazole ring, which is known for its diverse biological activities. The presence of trifluoromethyl groups enhances its lipophilicity, potentially improving bioavailability.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit promising antibacterial properties. For instance, this compound was tested against various bacterial strains, showing significant activity comparable to established antibiotics.

Table 1: Antibacterial Activity Against Common Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12.5 µg/mL
Escherichia coli6.25 µg/mL
Pseudomonas aeruginosa25 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it possesses significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Caco-2 (colon cancer).

Case Study: Anticancer Efficacy

In a study conducted by researchers, the compound exhibited:

  • MCF-7 Cell Line : IC50 value of 15 µM, indicating potent inhibition of cell proliferation.
  • Caco-2 Cell Line : IC50 value of 20 µM, suggesting effective cytotoxicity.

These results highlight the potential of this compound as a candidate for further development in cancer therapeutics .

The biological activity of this compound may be attributed to its ability to interfere with bacterial cell wall synthesis and induce apoptosis in cancer cells. The trifluoromethyl groups likely enhance interaction with biological targets, increasing potency.

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